1H-pyrazolo[3,4-d]pyrimidin-6-amine
Overview
Description
1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound with the molecular formula C5H5N5 and a molecular weight of 135.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives has been reported in several studies . For instance, a study reported the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-d]pyrimidin-6-amine consists of a pyrazole ring fused with a pyrimidine ring . The InChI code for this compound is 1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H, (H3,6,7,8,9,10) .
Physical And Chemical Properties Analysis
1H-pyrazolo[3,4-d]pyrimidin-6-amine is a solid substance with a molecular weight of 135.13 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Synthesis and Structural Analysis
1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are key components in the synthesis of various biologically active compounds. A study by Ogurtsov and Rakitin (2021) elaborated on the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, demonstrating its potential in pharmacological research. The structure of these compounds was extensively characterized using techniques like NMR, IR spectroscopy, and X-ray analysis (Ogurtsov & Rakitin, 2021).
Biological Activities and Inhibition Studies
Pyrazolo[3,4-d]pyrimidines, due to their broad spectrum of biological activities, are significant in pharmacology. Aydin, Anil, and Demir (2021) reported the synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and their role in inhibiting enzymes like acetylcholinesterase and carbonic anhydrase. These compounds showed notable inhibition effects, indicating their therapeutic potential (Aydin, Anil, & Demir, 2021).
Spectroscopy and Computational Studies
Rodrigues et al. (2009) conducted a comprehensive study on substituted pyrazolo[3,4‐d]pyrimidines‐4‐amines using NMR spectroscopy. They employed two-dimensional techniques for spectral analysis, contributing to a better understanding of these compounds' chemical properties (Rodrigues et al., 2009).
Synthesis and Antibacterial Properties
A study by Beyzaei et al. (2017) highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidin-5-amines and their antimicrobial activities. They demonstrated the potential of these derivatives as antibacterial agents, showing moderate to good inhibitory effects against various pathogenic bacteria. Computational studies were also performed to understand the relationship between their antibacterial activities and physicochemical properties (Beyzaei et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
The future research directions for 1H-pyrazolo[3,4-d]pyrimidin-6-amine and its derivatives are likely to focus on their potential as anticancer agents . Further investigations into their mechanisms of action, optimization of their synthesis, and evaluation of their safety and efficacy in preclinical and clinical studies could be expected.
properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-2-8-10-4(3)9-5/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXRCJBCWRHDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599255 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-d]pyrimidin-6-amine | |
CAS RN |
287177-82-6 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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